molecular formula C22H20ClNO5S2 B12025750 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

Cat. No.: B12025750
M. Wt: 478.0 g/mol
InChI Key: HVHAFOFNWIMEKV-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound characterized by its unique thiazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step often starts with the reaction of a substituted benzaldehyde with thiourea and chloroacetic acid under reflux conditions to form the thiazolidinone core.

    Introduction of the Benzylidene Group: The next step involves the condensation of the thiazolidinone derivative with 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Final Acidification: The final product is obtained by acidifying the reaction mixture, typically using hydrochloric acid, to precipitate the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the thiazolidinone ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Conversion to carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has shown potential as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further drug development.

Medicine

In medicine, this compound is being explored for its anti-inflammatory and anticancer properties. Studies have indicated that it can interfere with specific cellular pathways, leading to reduced inflammation and inhibition of cancer cell proliferation.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid exerts its effects involves interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of bacterial cell wall synthesis. In cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
  • 3-{4-[(4-Chlorobenzyl)oxy]phenyl}-2-propenoic acid

Uniqueness

Compared to similar compounds, 3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the ethoxy group and the specific positioning of the chlorobenzyl moiety contribute to its distinct pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C22H20ClNO5S2

Molecular Weight

478.0 g/mol

IUPAC Name

3-[(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H20ClNO5S2/c1-2-28-18-11-15(5-8-17(18)29-13-14-3-6-16(23)7-4-14)12-19-21(27)24(22(30)31-19)10-9-20(25)26/h3-8,11-12H,2,9-10,13H2,1H3,(H,25,26)/b19-12+

InChI Key

HVHAFOFNWIMEKV-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.